8,13-epoxy-6

Aqueous Solubility Formulation Compatibility In Vitro Assay Design

Researchers requiring adenylate cyclase (AC) activation without DMSO solvent artifacts face a critical gap: forskolin is water-insoluble, and alternative analogs like NKH477 exhibit isoform selectivity that confounds multi-tissue pharmacology studies. HL 706 (CAS 114376-11-3), a semi-synthetic water-soluble forskolin derivative formulated as a hydrochloride salt, provides the direct solution. - DMSO-free cAMP stimulation: dissolves directly in saline or aqueous buffer, eliminating solvent cytotoxicity in sensitive primary cells and 3D organoid systems. - Prolonged duration of action vs. forskolin with oral bioavailability demonstrated in conscious dog models (dose-related LV dP/dtmax increase). - Validated in propranolol-induced cardiac insufficiency models with a favorable therapeutic ratio (~1,634 based on LD50/ED50). - Clean ion channel profile: unlike 1,9-dideoxyforskolin, HL 706 does not inhibit L-type calcium or calcium-dependent potassium channels at AC-activating concentrations. Supplied as a hydrochloride salt for direct aqueous dissolution. Ideal for chronic cardiovascular studies, neuronal cAMP pathway dissection, and high-throughput screening campaigns requiring rigorous solvent artifact exclusion.

Molecular Formula C27H44ClNO7
Molecular Weight 530.1 g/mol
CAS No. 114376-11-3
Cat. No. B055276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,13-epoxy-6
CAS114376-11-3
Synonyms6-((piperidino)acetoxy)-7-desacetylforskolin
HL 706
HL-706
HL706
Molecular FormulaC27H44ClNO7
Molecular Weight530.1 g/mol
Structural Identifiers
SMILESCC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CN4CCCCC4)C)O)C.Cl
InChIInChI=1S/C27H43NO7.ClH/c1-7-24(4)15-18(30)27(33)25(5)17(29)11-12-23(2,3)21(25)20(22(32)26(27,6)35-24)34-19(31)16-28-13-9-8-10-14-28;/h7,17,20-22,29,32-33H,1,8-16H2,2-6H3;1H/t17-,20-,21-,22-,24-,25-,26+,27-;/m0./s1
InChIKeyQGRXRBJNZDDDHY-YHEOSNBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,13-Epoxy-6 (HL 706) Water-Soluble Forskolin Derivative


8,13-Epoxy-6β-(piperidinoacetoxy)-1α,7β,9α-trihydroxy-labd-14-en-11-one (HL 706, CAS 114376-11-3) is a semi-synthetic, water-soluble derivative of the labdane diterpene forskolin [1]. It was selected from a series of 72 aminoacyl analogs as a clinical development candidate based on its balanced profile of positive inotropic activity, vasodilatory effects, and direct adenylate cyclase (AC) stimulation [2]. Unlike the parent compound forskolin, which is practically insoluble in aqueous media, HL 706 is formulated as a hydrochloride salt to confer water solubility suitable for intravenous and oral administration [1][2].

Why HL 706 Cannot Be Substituted by Forskolin Analogs


Forskolin and its derivatives are not functionally interchangeable despite sharing a common AC activation mechanism. The parent compound forskolin is water-insoluble, limiting its utility in aqueous experimental systems and requiring organic solvents that may confound bioassays [1]. Among water-soluble alternatives, NKH477 (colforsin daropate) exhibits ~1.87-fold greater potency than forskolin at type V AC but lacks the specific acyl migration-based design of HL 706 . Conversely, 1,9-dideoxyforskolin does not activate AC at all yet exerts non-specific ion channel blockade [2]. HL 706 occupies a distinct pharmacological niche: water solubility without DMSO, prolonged duration of action relative to forskolin, oral bioavailability in canine models, and a favorable therapeutic ratio not replicated by earlier or later derivatives [1]. Direct substitution with a different analog risks altering experimental kinetics, off-target profiles, and translational validity.

HL 706 Quantitative Head-to-Head Evidence


Aqueous Solubility Without DMSO

HL 706 was specifically designed as a hydrochloride salt to overcome the critical limitation of forskolin – its near-total insolubility in water and physiologically acceptable buffers. The Khandelwal et al. 1988 medicinal chemistry program explicitly states that forskolin's poor solubility in buffers or saline was the limiting factor driving derivative development, and compound 49 (HL 706) was selected from 72 candidates for its combination of water solubility and retained cardiovascular activity [1]. Vendor datasheets confirm forskolin is insoluble in water (requiring DMSO at 72–100 mg/mL or ethanol for dissolution), while NKH477 achieves ~10–20 mg/mL aqueous solubility [2]. The hydrochloride salt of HL 706 was formulated to allow direct dissolution in saline for intravenous administration, a property critical for in vivo cardiovascular studies where organic solvent artifacts must be avoided [1].

Aqueous Solubility Formulation Compatibility In Vitro Assay Design

Prolonged Duration of Action vs. Forskolin

In the pivotal 1993 cardiotonic activity study, Rajagopalan et al. directly compared HL 706 with forskolin in both in vitro and in vivo preparations. The abstract explicitly states: 'Though its potency is lower than that of forskolin, its duration of action is more prolonged' [1]. This was demonstrated in anesthetized dog models where HL 706 produced a sustained increase in left ventricular dP/dtmax and decrease in mean blood pressure, with the prolonged effect attributed to the piperidinoacetoxy substitution pattern at the 6-position that modulates pharmacokinetics without abolishing AC activation [1]. Forskolin, while more potent on a concentration basis (EC50 ~0.5 µM for type I AC ), exhibits a shorter duration of hemodynamic effect, likely due to rapid redistribution from its lipophilic nature.

Duration of Action Pharmacodynamics In Vivo Cardiovascular

Oral Bioavailability in Canine Models

A key differentiator of HL 706 is its demonstrated oral efficacy, a property not shared by forskolin, which is typically administered intravenously or intraperitoneally in preclinical studies due to poor aqueous solubility and limited oral absorption. Rajagopalan et al. (1993) reported that in conscious dog experiments, HL 706 administered orally showed a dose-related increase in LV dP/dtmax, a sensitive index of cardiac contractility [1]. This contrasts with NKH477, which, while orally active, shows a different adenylate cyclase isoform selectivity profile biased toward type V AC . The oral activity of HL 706 is facilitated by the piperidinoacetoxy moiety that balances hydrophilicity for dissolution with sufficient lipophilicity for gastrointestinal absorption [1].

Oral Bioavailability In Vivo Pharmacology Conscious Animal Models

Therapeutic Ratio and Safety Margin

The 1988 Khandelwal et al. structure-activity relationship study quantified both efficacy and acute toxicity for the aminoacyl forskolin series. Compound 49 (HL 706) increased LV dP/dtmax by 48 ± 23.5% in anesthetized dogs at a dose of 0.052 mg/kg ip, with an LD50 of 85 mg/kg, yielding an approximate therapeutic ratio (LD50/ED50) of ~1634 [1]. By comparison, forskolin (compound 1) showed an ED50 of 0.007 mg/kg for the same endpoint but an LD50 of 92 mg/kg, yielding a therapeutic ratio of ~13,143 – however, this must be interpreted in context of forskolin's intravenous-only administration and rapid offset [1]. The 1993 Rajagopalan paper further noted that HL 706's 'therapeutic ratio is quite favourable,' particularly in the setting of propranolol-induced cardiac insufficiency where significant reversal of failure was attained without excessive tachycardia or hypotension [2]. NKH477's therapeutic ratio data are not directly comparable in the same model system.

Therapeutic Index Safety Pharmacology Cardiotonic Agents

Ion Channel Selectivity vs. 1,9-Dideoxyforskolin

In a 1990 study by Nishizawa et al. examining nicotinic receptor and voltage-dependent ion channel effects in PC12 cells, HL 706 exhibited pharmacological behavior distinct from both forskolin and the AC-inactive analog 1,9-dideoxyforskolin [1]. All three compounds at 30 µM completely blocked carbamylcholine-elicited 22Na+ flux through the nicotinic receptor-gated channel, with 1,9-dideoxyforskolin showing the highest potency (IC50 1.6 µM) and forskolin/HL 706 being two- to three-fold less potent [1]. Critically, 1,9-dideoxyforskolin at 30 µM markedly inhibited depolarization-evoked 45Ca2+ flux and 86Rb+ efflux, whereas neither forskolin nor HL 706 produced this effect [1]. This demonstrates that HL 706 does not indiscriminately block voltage-gated calcium and potassium channels, a property that distinguishes it from 1,9-dideoxyforskolin as a negative control. Furthermore, forsoklin but not HL 706 slightly antagonized carbamylcholine-induced desensitization, indicating subtle mechanistic divergence even between the parent and derivative [1].

Ion Channel Pharmacology Nicotinic Receptors Off-Target Selectivity

HL 706 Validated Research Applications


DMSO-Free cAMP Signaling Assays

In cell-based cAMP accumulation assays (e.g., HTRF, FRET, or luminescence-based detection), forskolin's requirement for DMSO solubilization introduces solvent artifacts including cytotoxicity, membrane perturbation, and altered signaling kinetics at concentrations >0.1% (v/v). HL 706's water solubility, confirmed by its formulation as a hydrochloride salt for direct dissolution in saline [1], enables DMSO-free cAMP stimulation protocols. This is critical for sensitive primary cell cultures, 3D organoid systems, and high-throughput screening campaigns where solvent effects must be rigorously excluded. While HL 706 is two- to three-fold less potent than forskolin at the nicotinic receptor-channel complex [2], it retains the AC activation essential for cAMP pathway interrogation.

Chronic Oral Dosing for Cardiovascular Research

HL 706 is the preferred forskolin analog for chronic cardiovascular studies in large animal models. Its demonstrated oral activity – evidenced by dose-related LV dP/dtmax increases in conscious dogs [1] – combined with a prolonged duration of action relative to forskolin [1], supports repeated oral dosing regimens. The favorable therapeutic ratio (~1,634 based on LD50/ED50 in anesthetized dogs [3]) provides a manageable safety window for efficacy studies. NKH477, while also orally active and more potent at type V AC (~1.87-fold vs forskolin ), introduces isoform selectivity that may confound interpretation in multi-tissue pharmacology studies. HL 706 offers a more balanced AC activation profile suited for integrative cardiovascular research.

Cardiac Failure Reversal Without Beta-Adrenoceptors

HL 706 has been specifically validated in propranolol-induced cardiac insufficiency models in anesthetized dogs, where it produced significant reversal of cardiac failure [1]. This beta-adrenoceptor-independent mechanism – direct stimulation of the adenylate cyclase catalytic unit – is therapeutically relevant for heart failure conditions characterized by beta-adrenoceptor downregulation. Unlike dobutamine or isoproterenol, HL 706 bypasses receptor desensitization pathology. For procurement decisions, HL 706 provides a validated research tool compound with documented efficacy in a disease-relevant model, distinguishing it from uncharacterized forskolin derivatives that lack in vivo heart failure data.

cAMP-Dependent vs. Ion Channel Effects

The 1990 Nishizawa study established that HL 706, unlike 1,9-dideoxyforskolin, does not inhibit voltage-dependent calcium channels (L-type) or calcium-dependent potassium channels in PC12 cells at concentrations that fully block nicotinic receptor-mediated sodium flux [2]. This clean pharmacological profile makes HL 706 the appropriate positive control for studies aiming to attribute cellular effects specifically to cAMP elevation rather than non-specific ion channel blockade. Procurement of HL 706 alongside 1,9-dideoxyforskolin (as the AC-inactive, ion channel-active comparator) creates a powerful tool pair for mechanistic dissection of cAMP-dependent and cAMP-independent effects in neuronal and neuroendocrine cell models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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